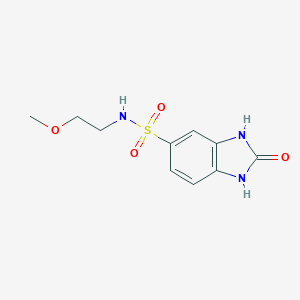![molecular formula C12H17N3O6 B221002 Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate, commonly known as E3330, is a synthetic compound that has been extensively studied for its potential therapeutic applications. E3330 belongs to the class of compounds known as nitroaromatics, which have been shown to possess anti-inflammatory, anti-tumor, and antimicrobial properties.
Mécanisme D'action
E3330 inhibits the activity of NF-κB and PARP-1 by covalently modifying the cysteine residues in these proteins. This modification prevents the proteins from functioning properly, leading to the inhibition of inflammatory responses and cell survival.
Biochemical and Physiological Effects:
E3330 has been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis. It has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and melanoma. Additionally, E3330 has been shown to inhibit the growth of bacteria and fungi in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of E3330 is its specificity for NF-κB and PARP-1, which allows for targeted inhibition of these proteins. Additionally, E3330 has been shown to be well-tolerated in animal studies. One limitation of E3330 is its relatively low potency compared to other inhibitors of NF-κB and PARP-1. Additionally, E3330 has a relatively short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
For E3330 include the development of more potent derivatives, the investigation of its potential as a combination therapy with other anti-inflammatory or anti-tumor agents, and the investigation of its potential as a topical treatment for skin conditions. Additionally, further studies are needed to determine the safety and efficacy of E3330 in human clinical trials.
Méthodes De Synthèse
E3330 can be synthesized by the reaction of 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid with ethyl-1-(chloromethyl)propylcarbamate in the presence of a base. The resulting compound is then treated with sodium nitrite and hydrochloric acid to yield E3330.
Applications De Recherche Scientifique
E3330 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. E3330 has also been shown to possess anti-tumor properties by inhibiting the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. Additionally, E3330 has been shown to possess antimicrobial properties by inhibiting the growth of bacteria and fungi.
Propriétés
Formule moléculaire |
C12H17N3O6 |
|---|---|
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
ethyl N-[1-(1-hydroxybutan-2-yl)-2,4-dioxopyrimidine-5-carbonyl]carbamate |
InChI |
InChI=1S/C12H17N3O6/c1-3-7(6-16)15-5-8(9(17)13-11(15)19)10(18)14-12(20)21-4-2/h5,7,16H,3-4,6H2,1-2H3,(H,13,17,19)(H,14,18,20) |
Clé InChI |
BQBULHXGWYTPGS-UHFFFAOYSA-N |
SMILES |
CCC(CO)N1C=C(C(=O)NC1=O)C(=O)NC(=O)OCC |
SMILES canonique |
CCC(CO)N1C=C(C(=O)NC1=O)C(=O)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)



![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)

